2-Aminoisocytosine

Descripción

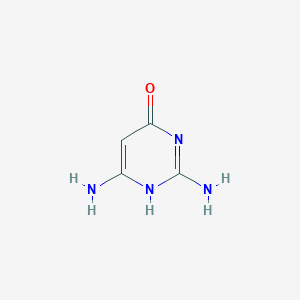

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tautomerism of 2-Aminoisocytosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in the study of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and biological function. 2-Aminoisocytosine, a pyrimidine derivative, exhibits a rich tautomeric landscape. This technical guide provides an in-depth exploration of the tautomeric forms of this compound, summarizing the key structural isomers and their relative stabilities. Detailed experimental protocols for the characterization of these tautomers using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are presented, alongside computational approaches. This document serves as a comprehensive resource for researchers engaged in the study and application of pyrimidine-based compounds in drug discovery and chemical biology.

Introduction to Tautomerism in this compound

This compound, also known as 2,5-diamino-4(3H)-pyrimidinone, is a derivative of isocytosine. The presence of multiple proton donor and acceptor sites within its heterocyclic ring and exocyclic amino groups gives rise to several potential tautomeric forms. These tautomers can be broadly classified into amino-oxo, amino-hydroxy, and imino-oxo forms, arising from proton migration between nitrogen and oxygen atoms. The relative population of these tautomers is influenced by the physical state (solution or solid), solvent polarity, pH, and temperature. Understanding the predominant tautomeric forms is crucial as they dictate the molecule's hydrogen bonding patterns, which are fundamental to its interactions with biological macromolecules.

The Tautomers of this compound

Based on structural analogy to isocytosine and related 2-amino-pyrimidin-4-one derivatives, this compound is expected to exist primarily in the following tautomeric forms:

-

Amino-oxo Tautomers: These are generally considered the most stable forms.

-

2-Amino-1H-isocytosine (1H-keto): The proton is on the N1 nitrogen of the pyrimidine ring.

-

2-Amino-3H-isocytosine (3H-keto): The proton is on the N3 nitrogen of the pyrimidine ring.

-

-

Amino-hydroxy Tautomer (Enol form):

-

2-Amino-4-hydroxypyrimidine: The proton is on the exocyclic oxygen, forming a hydroxyl group. This tautomer is generally less stable than the keto forms.

-

-

Imino-oxo Tautomer:

-

2-Imino-1H-pyrimidin-4-one: One of the exocyclic amino groups is converted to an imino group through proton transfer. This form is typically higher in energy.

-

In the solid state, the closely related compound isocytosine has been shown by solid-state NMR to exist as a 1:1 mixture of its two amino-oxo tautomers.[1] Similarly, a methylated derivative, 2-amino-5,6-dimethylpyrimidin-4-one, has been crystallized in a form containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers.[2] In aqueous solution, the amino-oxo forms of isocytosine are also predominant, existing in a dynamic equilibrium.[3] Computational studies on related systems consistently predict the greater stability of the keto forms over the enol and imino tautomers.[4]

Quantitative Analysis of Tautomeric Equilibrium

| Compound | State | Tautomer Ratio (1H-keto : 3H-keto) | Reference |

| Isocytosine | Solid | 1 : 1 | [1] |

| 2-amino-5,6-dimethylpyrimidin-4-one | Solid | 1 : 1 | [2][5] |

| Isocytosine | Aqueous Soln. | Near Equal Amounts | [3] |

Table 1: Tautomeric distribution in isocytosine and a related derivative.

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric forms relies on a combination of spectroscopic and structural methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in both solution and solid states.

4.1.1. Solution-State NMR Protocol

-

Objective: To determine the tautomeric equilibrium of this compound in solution.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Acquire two-dimensional correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of proton and carbon signals to specific tautomers.

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) in the ¹H NMR experiment (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

-

-

Data Analysis:

-

Integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

-

Chemical shifts, particularly of the ring protons and carbons, will be sensitive to the tautomeric form.

-

4.1.2. Solid-State NMR Protocol

-

Objective: To identify the tautomeric forms of this compound present in the solid state.

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Sample Preparation:

-

Finely powder the crystalline sample of this compound.

-

Pack the powdered sample into a zirconia rotor (e.g., 4 mm or smaller).

-

-

Data Acquisition:

-

Acquire a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. This technique enhances the signal of the low-abundance ¹³C nuclei.

-

Acquire a high-resolution ¹H MAS NMR spectrum.[1]

-

Acquire a ¹⁵N CP/MAS spectrum if isotopically labeled material is available, as nitrogen chemical shifts are highly sensitive to the protonation state.

-

-

Data Analysis:

-

The number of distinct signals in the ¹³C and ¹⁵N spectra will indicate the number of different tautomers present in the crystal lattice.

-

Comparison of the experimental chemical shifts with those predicted by quantum chemical calculations can aid in the assignment of the observed signals to specific tautomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the crystalline state.

4.2.1. X-ray Crystallography Protocol

-

Objective: To determine the precise molecular structure and tautomeric form of this compound in a single crystal.

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof) to achieve a saturated or near-saturated solution.

-

Employ a slow evaporation or slow cooling method to promote the growth of single crystals of sufficient size and quality for diffraction.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the precise atomic positions, including the locations of hydrogen atoms, which will definitively identify the tautomeric form.

-

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

5.1. Computational Protocol

-

Objective: To calculate the relative energies of the different tautomers of this compound in the gas phase and in solution.

-

Methodology:

-

Construct the 3D structures of all plausible tautomers of this compound.

-

Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.

-

Calculate the Gibbs free energies of the tautomers. The relative Gibbs free energies will indicate their relative stabilities.

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]

-

Visualizations

The following diagrams illustrate the key tautomeric forms of this compound and a typical workflow for their experimental characterization.

Caption: Tautomeric forms of this compound.

Caption: Workflow for Tautomer Characterization.

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. The molecule is expected to exist predominantly in its amino-oxo tautomeric forms, with the relative populations being sensitive to the surrounding environment. A combination of advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, coupled with computational modeling, is essential for the comprehensive characterization of its tautomeric landscape. The detailed protocols and information provided in this guide offer a robust framework for researchers to investigate the tautomerism of this compound and related pyrimidine derivatives, facilitating the rational design of novel therapeutic agents and chemical probes.

References

- 1. researchgate.net [researchgate.net]

- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. deepdyve.com [deepdyve.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Aminoisocytosine, also known as 2,6-diaminopyrimidin-4(3H)-one. The methodologies outlined are based on established chemical principles and published procedures, offering a robust framework for obtaining this compound in high purity for research and development applications.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the condensation of a guanidine salt with a cyanoacetate derivative. This reaction proceeds via a cyclization mechanism to form the pyrimidinone core.

Reaction Scheme

The synthesis is typically achieved through the reaction of guanidinium chloride with methyl cyanoacetate in the presence of a strong base, such as sodium methoxide, in a methanol solvent.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,6-diaminopyrimidin-4(3H)-one.[1]

Materials:

-

Guanidinium chloride

-

Methyl cyanoacetate

-

Sodium methoxide

-

Methanol

-

Deionized water

-

Concentrated Hydrochloric Acid

-

Reaction flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of sodium methoxide (10.46 mol) in 2 L of methanol at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).

-

Stir the reaction mixture for 15 minutes at 10-20°C.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, distill off the solvent under vacuum at a temperature below 60°C.

-

To the resulting residue, add 2 L of deionized water.

-

Adjust the pH of the reaction mass to 7-8 using concentrated hydrochloric acid (approximately 550 mL).

-

The crude product will precipitate out of the solution.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and salts. A combination of filtration and recrystallization is typically employed to achieve high purity.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (optional, for mixed-solvent recrystallization)

-

Beakers

-

Hot plate with stirring

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Transfer the crude, filtered this compound to a beaker.

-

Add a minimal amount of deionized water (or an ethanol-water mixture) to the beaker.

-

Gently heat the suspension with stirring until the solid dissolves completely. Avoid excessive boiling.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the beaker in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis Yield (Crude) | 94% | [1] |

| Melting Point | 286-287 °C (decomposes) | [1] |

| Purity (after recrystallization) | >98% (expected) | General recrystallization efficacy |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Tautomerism

This compound can exist in different tautomeric forms. The amino-oxo form is generally considered the most stable.

Caption: Tautomeric forms of this compound.

Spectroscopic Data

The following table provides expected spectroscopic data for this compound based on literature values for similar compounds.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 5.69 (s, 1H, pyrimidine-H), δ 6.31 (s, 2H, NH₂), δ 6.57 (s, 2H, NH₂)[1] |

| ¹³C NMR (predicted) | δ ~160-170 (C=O), δ ~150-160 (C-NH₂), δ ~90-100 (CH) |

| IR (KBr) (cm⁻¹) | ~3400-3100 (N-H stretching), ~1650 (C=O stretching), ~1600 (C=N and C=C stretching) |

| Mass Spectrometry (ESI-MS) | m/z = 127.06 [M+H]⁺ for C₄H₆N₄O |

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine, is a pyrimidine analog and an isomer of the natural nucleobase cytosine. It is of significant interest in the fields of synthetic biology and drug development due to its unique base-pairing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role in expanded genetic alphabets.

Chemical Structure and Tautomerism

This compound (2-amino-4-hydroxypyrimidine) exists as a mixture of tautomers in both solution and the solid state. The two primary tautomers are the 2-amino-4-oxo form and the 2-amino-4-hydroxy form. NMR studies have shown that in the solid state, two tautomers can be present in a 1:1 ratio. In aqueous solution, the keto forms with the proton on either N1 or N3 are in equilibrium.[1]

Figure 1: Tautomeric forms of this compound.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-4(1H)-pyrimidinone | |

| Synonyms | Isocytosine, 2-Amino-4-hydroxypyrimidine | |

| CAS Number | 108-53-2 | |

| Molecular Formula | C₄H₅N₃O | |

| Molecular Weight | 111.10 g/mol | |

| Appearance | White to off-white crystalline powder |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | ~275 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, DMF, hot water, and acetic acid. | |

| Dimethylformamide (DMF) | ~0.5 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~2.0 mg/mL | |

| Phosphate-Buffered Saline (pH 7.2) | ~2.0 mg/mL |

Chemical Properties

| Property | Value | Reference(s) |

| pKa (predicted) | 9.59 | |

| UV Absorption Maxima (λmax) | 223 nm, 289 nm |

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima at approximately 223 nm and 289 nm. The exact position and intensity of these peaks are dependent on the solvent and the pH of the solution, due to the tautomeric nature of the molecule and its potential for ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies of this compound are complicated by the presence of its tautomers. In solution, fast exchange between tautomers may lead to averaged signals. Low-temperature NMR studies in solvents like a mixture of dimethyl ether and deuterated dimethylformamide (DME/DMF-d7) can resolve the signals of the individual tautomers and their hydrogen-bonded dimers.[2][3]

-

¹H NMR: Expected signals would include those for the vinyl proton (C5-H) and the protons of the amino group and N-H protons of the pyrimidine ring. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and tautomeric form.

-

¹³C NMR: Expected signals would correspond to the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons, especially C2, C4, and C6, will vary depending on the tautomeric form and the solvent environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching (amine and amide) | 3500 - 3100 |

| C=O stretching (keto form) | 1750 - 1650 |

| C=N and C=C stretching (ring) | 1650 - 1550 |

| N-H bending (amine) | 1650 - 1580 |

| C-N stretching | 1350 - 1200 |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Workflow for Solubility Determination

References

- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Unveiling the Nuances: A Structural Comparison of Isocytosine and 2-Aminoisocytosine

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of nucleobase analogs, subtle structural modifications can lead to profound changes in biological activity and therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between isocytosine and its derivative, 2-Aminoisocytosine, also known as 2,5-diaminopyrimidin-4(3H)-one. Understanding these distinctions at a molecular level is paramount for researchers engaged in the design of novel therapeutic agents and the study of nucleic acid structure and function.

Core Structural Differences: An Overview

Isocytosine, or 2-aminouracil, is an isomer of the natural nucleobase cytosine. The key distinction lies in the positions of the amino and carbonyl groups on the pyrimidine ring. In isocytosine, the amino group is at position 2 and the carbonyl group is at position 4.

This compound, systematically named 2,5-diaminopyrimidin-4(3H)-one, represents a further modification of the isocytosine scaffold. It features an additional amino group at the 5th position of the pyrimidine ring. This seemingly minor addition has significant implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure.

Below is a visual representation of the structural differences:

An In-depth Technical Guide on 2-Aminoisocytosine: From Discovery to Application

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, chemically known as 2-amino-4-hydroxypyrimidine, is a pyrimidine analog that has garnered significant interest in the fields of synthetic biology and drug discovery. As a structural isomer of the natural nucleobase cytosine, it possesses unique hydrogen bonding capabilities that allow it to form a stable, non-canonical base pair with isoguanine. This property is central to its primary application in the expansion of the genetic alphabet, a field dedicated to creating semi-synthetic organisms with novel genetic and functional capabilities. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Discovery and History

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of guanidine with a suitable three-carbon precursor, such as malic acid or a malonic ester derivative.

Experimental Protocol: Synthesis from Guanidine and Malic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Guanidine hydrochloride

-

Malic acid

-

Fuming sulfuric acid (oleum)

-

Ice

-

Barium carbonate

-

Chloroform

-

Petroleum ether

-

Charcoal

Procedure:

-

A solution of guanidine is prepared. While guanidine carbonate can be used, better yields are often obtained with guanidine hydrochloride.

-

Finely pulverized malic acid is added to the guanidine solution.

-

The mixture is heated, typically on a steam bath, with vigorous stirring until the evolution of carbon monoxide ceases.

-

After cooling, the reaction mixture is poured onto ice.

-

A paste of barium carbonate is added in slight excess to neutralize the acid, and the mixture is stirred for several hours.

-

The mixture is then heated to 50°C, and the resulting barium sulfate and excess barium carbonate are removed by filtration.

-

The filtrate is concentrated by evaporation until crystallization begins.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

For further purification, the product can be recrystallized from hot water. The purified this compound is obtained as white prisms.

-

Purity can be confirmed by melting point analysis (m.p. 276°C) and elemental analysis (Calculated for C₄H₅ON₃: C, 43.22%; H, 4.54%. Found: C, 43.23%; H, 4.70%)[2].

Diagram of the Synthesis Workflow:

Role in Unnatural Base Pairing and Genetic Alphabet Expansion

The most significant application of this compound is its role as a component of an unnatural base pair (UBP) in concert with isoguanine. This pairing is foundational to the field of synthetic genetics, which aims to expand the number of letters in the genetic code beyond the natural four (A, T, C, and G).

The Isocytosine-Isoguanine (isoC-isoG) Base Pair

The isoC-isoG base pair forms three hydrogen bonds, similar to the natural G-C pair, but with a different hydrogen bonding pattern. This orthogonality prevents it from pairing with natural bases, making it an ideal candidate for a third, independent base pair.

Diagram of the isoC-isoG Unnatural Base Pair:

Quantitative Data on Base Pairing Stability

The stability of DNA duplexes containing the isoC-isoG pair and its mismatches with natural bases has been investigated through thermal denaturation studies (Tm measurements). The following table summarizes key thermodynamic data for 5-methyl-isocytosine (isoCMe), a commonly used, more stable derivative of isocytosine.

| Interacting Base Pair | ΔTm (°C) vs. isoCMe:isoG | Mismatch Discrimination (ΔTm °C) |

| h-isoCMe : h-isoG | -3.6 | - |

| h-isoCMe : G | - | High |

| d-isoCMe : d-isoG | 0 | - |

| d-isoCMe : G | - | High |

| h-isoG : d-isoCMe | - | - |

| h-isoG : h-isoCMe | - | - |

| h-isoG : G | - | Low |

| h-isoG : C | - | Low |

| h-isoG : T | -8.8 | Low |

| d-isoG : d-isoCMe | - | - |

| d-isoG : T | -7.8 | Low |

| d-isoG : G | - | Low |

Data extracted from studies on hexitol nucleic acid (h) and deoxyribonucleic acid (d) backbones. ΔTm values are relative to the most stable pairing and indicate the degree of destabilization for mismatches.[3]

Enzymatic Incorporation and Fidelity

For an unnatural base pair to function in a living system, it must be recognized and processed by DNA polymerases. Studies have shown that some DNA and RNA polymerases can catalyze the template-directed formation of the isoC-isoG base pair. For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I have been shown to incorporate isoguanosine triphosphate opposite an isocytosine in a template strand[4]. However, the fidelity is not perfect, and misincorporation of natural bases can occur. For example, some polymerases can incorporate thymine or uracil opposite isoguanine, likely due to the existence of a minor tautomeric form of isoguanine[4].

Detailed pre-steady-state kinetic analyses, which provide specific rate constants for nucleotide binding (Kd) and incorporation (kpol), are crucial for a complete understanding of the efficiency and fidelity of UBP replication. While general protocols for such analyses exist[5][6][7][8], specific kinetic parameters for this compound triphosphate incorporation were not available in the surveyed literature.

Biological Effects and Potential Applications

The primary biological significance of this compound lies in its role within synthetic genetic systems. There is limited information on its direct interaction with natural cellular pathways or its metabolism in vivo. Pyrimidine analogues, in general, can be taken up by cells and enter anabolic or catabolic pathways of natural pyrimidines, potentially leading to cytotoxic effects if they are incorporated into DNA or RNA or inhibit essential enzymes[9][10].

While no specific signaling pathways involving this compound have been identified, research on related compounds offers some insights. A study on a fused azaisocytosine-like molecule, EIMTC, demonstrated that it could inhibit the growth of multiple myeloma cells and induce necrosis, suggesting that isocytosine derivatives could be explored as potential therapeutic agents[11].

The development of drug-like molecules with a β-secretase inhibitory activity has been pursued using an isocytosine "warhead" as a starting point in a fragment-growing strategy for potential Alzheimer's disease treatment[12].

Conclusion

This compound is a molecule of significant importance in the field of synthetic biology, primarily due to its ability to form a stable and orthogonal base pair with isoguanine. This property has been instrumental in efforts to expand the genetic alphabet, paving the way for the creation of semi-synthetic organisms with novel functions. While detailed protocols for its synthesis exist, a comprehensive understanding of its interaction with cellular machinery, including precise kinetic data for its enzymatic incorporation and its metabolic fate, remains an active area of research. The exploration of isocytosine derivatives in drug discovery also highlights the potential for this class of compounds beyond their role in synthetic genetics. Further research into the in vivo behavior and biological effects of this compound will be crucial for realizing its full potential in both fundamental research and therapeutic applications.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pre-Steady-State Kinetic Studies of Nucleotide Incorporation into a Single-Nucleotide Gapped DNA Substrate Catalyzed by Human DNA Polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminoisocytosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminoisocytosine (2-AIC), also known as isoguanine, and its derivatives. It covers their fundamental properties, synthesis, and diverse applications, with a focus on their roles in creating expanded genetic systems and as therapeutic agents.

Introduction to this compound (Isoguanine)

This compound (isoguanine) is an isomer of guanine, one of the four primary nucleobases in DNA and RNA. While not a part of the natural genetic alphabet, isoguanine possesses unique hydrogen-bonding capabilities that make it a subject of significant interest in synthetic biology and medicinal chemistry.[1][2][3] It can form a stable base pair with isocytosine, creating an alternative to the natural guanine-cytosine pair.[1] This property is foundational to the development of an "expanded genetic alphabet," which could revolutionize information storage at the molecular level.[2][3][4]

In the realm of drug discovery, isoguanine and its derivatives have been investigated for a range of therapeutic applications, including antiviral and anticancer agents.[5][6] Modifications to the purine ring or the sugar moiety of isoguanosine (the nucleoside form) can lead to significant changes in their biological properties.[7]

Chemical Properties and Synthesis

Isoguanine was first synthesized in 1897.[7] One common method to produce isoguanine and its nucleoside derivatives involves the treatment of 2,6-diaminopurine with nitrous acid, which results in deamination to yield isoguanine.[7] The synthesis of various base-modified and sugar-modified analogs has been a key focus of research to explore and optimize their biological activities.[7][8]

The stability of isoguanine derivatives can vary. For instance, some isocyano derivatives are stable under basic conditions but unstable in even weakly acidic environments.[8] The photophysical properties of isoguanine have also been studied, revealing that it is highly photostable, a desirable characteristic for components of a synthetic genetic system.

Biological Activities and Therapeutic Potential

The unique structure of 2-AIC derivatives allows them to interact with various biological targets, leading to a range of activities.

-

Antiviral and Anticancer Agents: Derivatives of isoguanine have been explored as potential antiviral and anticancer drugs.[5] The general class of 2-amino-heterocycles, such as 2-aminothiazoles, has yielded clinically approved anticancer drugs like dasatinib.[9][10] This highlights the potential of the 2-amino functional group in designing targeted therapies.

-

Enzyme Inhibition: A significant area of research is the development of 2-AIC derivatives as kinase inhibitors.[11] Protein kinases are crucial in cellular signaling, and their dysregulation is linked to diseases like cancer.[12] The development of small molecule inhibitors for these enzymes is a major goal in drug discovery.[13]

-

Antiprotozoal Activity: Analogs of guanine and guanosine have demonstrated significant growth-inhibitory effects against pathogenic protozoa like Trypanosoma cruzi and Leishmania species.[6][14]

Quantitative Data Summary: Kinase Inhibition

The inhibitory activity of heterocyclic derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target enzyme's activity.[11][13] The table below summarizes representative IC50 values for a generic Furo[3,2-b]pyridine derivative, a scaffold known for potent kinase inhibition, to illustrate how such data is presented.[11]

| Kinase Target | Inhibitor (Example Derivative) | IC50 (nM) |

| CLK1 | Furo[3,2-b]pyridine Derivative | 15 |

| CLK2 | Furo[3,2-b]pyridine Derivative | 25 |

| CLK3 | Furo[3,2-b]pyridine Derivative | 50 |

| CLK4 | Furo[3,2-b]pyridine Derivative | 10 |

| DYRK1A | Furo[3,2-b]pyridine Derivative | 150 |

| GSK3β | Furo[3,2-b]pyridine Derivative | >1000 |

| CDK2 | Furo[3,2-b]pyridine Derivative | >5000 |

| PIM1 | Furo[3,2-b]pyridine Derivative | >10000 |

| Data is representative and sourced from a general application note on kinase inhibitors.[11] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for evaluating the properties of 2-AIC derivatives. Below is a generalized protocol for an in vitro kinase inhibition assay, a common experiment in this field.

This method measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase's activity.[12]

Objective: To determine the IC50 value of a this compound derivative against a specific protein kinase.[11]

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test 2-AIC derivative

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Opaque 96-well or 384-well plates

-

DMSO (Dimethyl sulfoxide) for compound dilution

Procedure:

-

Compound Preparation:

-

Kinase Reaction:

-

In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO control to each well.[12]

-

Add the kinase enzyme to each well and incubate for approximately 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.[12]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[12]

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

-

-

ADP Detection and Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for about 40 minutes at room temperature.[12]

-

Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[12]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[12]

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.[12]

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

-

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs.

The following diagram illustrates the typical workflow for screening and characterizing a potential kinase inhibitor.

Caption: Workflow for kinase inhibitor screening.

This diagram shows a simplified signaling pathway involving Cdc-like kinases (CLKs), which are involved in regulating alternative splicing and are targets for some inhibitors.[11]

Caption: Inhibition of the CLK signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a versatile chemical scaffold with significant potential in both synthetic biology and drug discovery. Their unique base-pairing properties continue to drive innovation in the expansion of the genetic alphabet.[1][2][4] In medicinal chemistry, their ability to be tailored into potent and selective inhibitors of key biological targets, such as protein kinases, makes them promising candidates for the development of new therapeutics to address a wide range of diseases.[11][13] Future research will likely focus on optimizing the synthesis of novel derivatives, exploring their mechanisms of action in greater detail, and advancing promising lead compounds through preclinical and clinical development.

References

- 1. Collection - Theoretical and Experimental Study of Isoguanine and Isocytosine:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 2. The expanded genetic alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcription of an Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and biological applications of tricyclic analogues of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of analogs of guanine and guanosine against American Trypanosoma and Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 8. Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Biological activity of analogs of guanine and guanosine against American Trypanosoma and Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Aminoisocytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisocytosine, a crucial isomer of cytosine, plays a significant role in the study of non-canonical base pairing, prebiotic chemistry, and the development of novel therapeutic agents. Its structural characterization is fundamental to understanding its function and potential applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry, molecular biology, and drug development.

Introduction

This compound, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase. Unlike its canonical isomer, cytosine, the exocyclic amine and carbonyl groups are interchanged. This structural difference allows it to form a stable Watson-Crick-like base pair with isoguanine, a property exploited in the development of expanded genetic alphabets. A thorough spectroscopic characterization is the cornerstone of its synthesis, quality control, and application in complex biological and chemical systems. This guide details the application of four primary spectroscopic methods for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For this compound, the conjugated π-system of the pyrimidine ring gives rise to characteristic absorptions in the UV range.

Quantitative Data: UV-Vis Absorption

The absorption maximum (λmax) of this compound is highly dependent on the pH of the solution due to protonation and deprotonation of the heterocyclic ring and exocyclic amino group. Early studies by Stimson (1949) provided a foundational analysis of these properties.[1]

| pH Condition | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Acidic (pH ~2) | ~ 275 nm | ~ 8,000 - 9,000 M⁻¹cm⁻¹ | Corresponds to the protonated form of the molecule. |

| Neutral (pH ~7) | ~ 265 nm | ~ 6,000 - 7,000 M⁻¹cm⁻¹ | Represents the neutral amino-oxo tautomer. |

| Basic (pH ~12) | ~ 285 nm | ~ 7,000 - 8,000 M⁻¹cm⁻¹ | Corresponds to the deprotonated (anionic) form. |

Note: The exact values can vary slightly based on solvent and buffer composition. The data presented is a compilation based on historical literature and expected values for this chromophore.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or an appropriate buffer). A typical concentration for analysis is in the range of 10-100 µM. Prepare a series of dilutions in buffers of known pH (e.g., pH 2, 7, and 12).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes for stable output.

-

Blanking: Fill a quartz cuvette with the appropriate buffer solution (without the analyte) to be used as a blank. Place the blank in both the reference and sample holders and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

-

Measurement: Replace the blank in the sample holder with the cuvette containing the this compound solution.

-

Data Acquisition: Scan the sample from 200 to 400 nm. The resulting spectrum should show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

-

Analysis: Repeat the measurement for samples at different pH values to observe the characteristic spectral shifts.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the structural components of this compound, such as N-H, C=O, and C=N bonds, and for studying its tautomeric forms.

Quantitative Data: Characteristic IR Absorptions

The data below corresponds to the stable amino-oxo tautomer of this compound. Frequencies are given in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 3500 | N-H Stretch (asymmetric) | Corresponds to the exocyclic amino (-NH₂) group. |

| 3200 - 3300 | N-H Stretch (symmetric) | Corresponds to the exocyclic amino (-NH₂) group. |

| 3050 - 3150 | Ring N-H Stretch | Corresponds to the N-H bonds within the pyrimidine ring. |

| 1650 - 1680 | C=O Stretch (Amide I) | Strong absorption characteristic of the carbonyl group. |

| 1600 - 1640 | N-H Bend / C=C Stretch | Bending vibration of the amino group mixed with ring C=C stretching. |

| 1500 - 1580 | C=N / C=C Stretch | Ring stretching vibrations. |

| 1400 - 1450 | Ring Skeletal Vibrations | Complex vibrations involving the pyrimidine ring structure. |

Experimental Protocol: Fourier-Transform IR (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind ~1-2 mg of dry this compound powder with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Measurement: Place the KBr pellet into the sample holder in the spectrometer.

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to label the peaks corresponding to the characteristic vibrational frequencies of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It is invaluable for confirming the molecular structure, identifying tautomeric forms, and studying intermolecular interactions.

Quantitative Data: ¹H and ¹³C NMR

The following data is for this compound dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N1-H / N3-H | ~ 11.0 | Broad Singlet | 1H | Ring NH proton, exchangeable with D₂O. |

| C5-H | ~ 7.54 | Doublet | 1H | Olefinic proton on the pyrimidine ring. |

| -NH₂ | ~ 6.8 | Broad Singlet | 2H | Exocyclic amino protons, exchangeable with D₂O. |

| C6-H | ~ 5.54 | Doublet | 1H | Olefinic proton on the pyrimidine ring. |

Source: Based on data from ChemicalBook for Isocytosine in DMSO-d6.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C4 (C=O) | 165 - 175 | Carbonyl carbon, expected to be the most downfield. |

| C2 (-NH₂) | 155 - 165 | Carbon attached to two nitrogen atoms. |

| C6 | 140 - 150 | Olefinic carbon adjacent to a nitrogen atom. |

| C5 | 95 - 105 | Olefinic carbon, expected to be the most upfield of the ring carbons. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer magnet.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual DMSO peak at ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it (e.g., to the DMSO-d₆ carbon septet at ~39.52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern.

Quantitative Data: Electron Ionization (EI-MS)

The molecular formula of this compound is C₄H₅N₃O, with a monoisotopic mass of 111.043 Da.

| m/z | Relative Intensity (%) | Proposed Fragment | Proposed Neutral Loss |

| 111 | 100 | [C₄H₅N₃O]⁺˙ (Molecular Ion) | - |

| 83 | 21 | [C₃H₃N₂O]⁺ | CO |

| 70 | 34 | [C₃H₄N₂]⁺˙ | HNCO |

| 69 | 10 | [C₃H₃N₂]⁺ | H + HNCO |

| 43 | 39 | [C₂H₃N]⁺˙ or [C₂H₅N]⁺ | C₂H₂N₂O or C₂N₂O |

| 42 | 16 | [C₂H₂N]⁺ | C₂H₃N₂O |

Source: Based on data from the NIST Mass Spectrometry Data Center and ChemicalBook.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid or a concentrated solution of this compound into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is heated in the vacuum of the ion source, causing it to vaporize. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to propose structures for the major fragment ions, confirming the identity of the compound.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental logic and molecular processes.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Quantum Chemical Calculations of 2-Aminoisocytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a structural isomer of guanine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique hydrogen bonding capabilities and potential as a modified nucleobase analogue necessitate a thorough understanding of its electronic structure, stability, and spectroscopic properties. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level, offering insights that can guide experimental studies and the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound. It details the theoretical background, computational methodologies, and the types of valuable data that can be obtained.

Tautomerism of this compound

A critical aspect of the computational study of this compound is the investigation of its different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity. Quantum chemical calculations are instrumental in determining the most stable tautomers in both the gas phase and in solution.

The principal tautomeric forms of this compound arise from the migration of protons between the nitrogen atoms of the pyrimidine ring and the exocyclic amino and carbonyl groups. The primary equilibrium is between the amino-oxo and amino-hydroxy forms, with further possibilities of imino-oxo and imino-hydroxy tautomers.

Experimental Protocols: Computational Methodology

A typical quantum chemical investigation of this compound involves a series of well-defined computational steps. The choice of method and basis set is crucial for obtaining accurate results and should be guided by the specific properties being investigated and the available computational resources.

1. Geometry Optimization: The first step is to obtain the equilibrium geometry of each tautomer. This is achieved by minimizing the energy of the molecule with respect to the coordinates of its atoms. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice due to its balance of accuracy and computational cost. A variety of basis sets can be employed, such as the Pople-style 6-31G(d) or 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

3. Calculation of Molecular Properties: Once the equilibrium geometries are established, a range of molecular properties can be calculated. These include:

- Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions.

- Spectroscopic Properties: Including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra.

- Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution, hybridization, and donor-acceptor interactions.

4. Solvation Effects: To model the behavior of this compound in a biological environment, it is essential to consider the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

Data Presentation

The quantitative data obtained from these calculations can be effectively summarized in tables for easy comparison and analysis. Below are illustrative tables showcasing the types of data that can be generated for the different tautomers of this compound. Note: The values presented here are representative and intended for illustrative purposes, as comprehensive published data for this compound is limited.

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Amino-oxo (T1) | 0.00 | 0.00 |

| Amino-hydroxy (T2) | 1.50 | -2.30 |

| Imino-oxo (T3) | 8.70 | 6.50 |

| Imino-hydroxy (T4) | 12.30 | 9.80 |

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in Degrees) for the Amino-oxo Tautomer (T1)

| Parameter | Value |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N3-C4 | 1.39 |

| C4-C5 | 1.45 |

| C5-C6 | 1.35 |

| C6-N1 | 1.37 |

| C2-N7 (amino) | 1.36 |

| C4=O8 | 1.24 |

| ∠(C6-N1-C2) | 121.5 |

| ∠(N1-C2-N3) | 118.0 |

| ∠(C2-N3-C4) | 122.5 |

| ∠(N3-C4-C5) | 115.0 |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the Amino-oxo Tautomer (T1)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450, 3350 | Amino group stretching |

| ν(C=O) | 1680 | Carbonyl stretching |

| δ(N-H) | 1620 | Amino group scissoring |

| Ring stretching | 1550, 1480 | Pyrimidine ring vibrations |

Table 4: Calculated ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Amino-oxo Tautomer (T1) relative to TMS and liquid NH₃ respectively

| Atom | Chemical Shift (ppm) |

| C2 | 155.2 |

| C4 | 168.5 |

| C5 | 102.1 |

| C6 | 145.8 |

| N1 | -150.3 |

| N3 | -135.6 |

| N7 (amino) | -280.4 |

Conclusion

Quantum chemical calculations offer a robust and insightful approach to understanding the fundamental properties of this compound. By employing methodologies such as DFT and TD-DFT, researchers can predict the relative stabilities of its tautomers, its geometrical structure, and its spectroscopic signatures. This theoretical data is invaluable for interpreting experimental results, guiding synthetic efforts, and ultimately accelerating the drug discovery and development process. The systematic application of the computational workflows and data analysis techniques outlined in this guide can provide a comprehensive understanding of this important molecule and its potential applications.

Stability of 2-Aminoisocytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a non-canonical pyrimidine base, is of significant interest in various fields, including medicinal chemistry and synthetic biology. Its structural similarity to natural nucleobases makes it a candidate for the development of novel therapeutic agents and as a component in expanded genetic information systems. Understanding the stability of this compound under a range of environmental conditions is paramount for its successful application, particularly in drug development, where stability directly impacts shelf-life, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability of this compound under different conditions, including pH, temperature, and light. It details experimental protocols for assessing its stability and outlines potential degradation pathways.

Data Presentation: Stability Profile of this compound

Quantitative stability data for this compound is not extensively available in publicly accessible literature. Therefore, the following tables are presented as illustrative examples of how stability data would be structured. These tables are based on typical forced degradation studies and provide a framework for presenting experimental results.

Table 1: Illustrative pH Stability of this compound

| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Appearance of Solution |

| 2.0 | 60 | 24 | 100 | 95 | 5 | Clear, colorless |

| 7.0 | 60 | 24 | 100 | 98 | 2 | Clear, colorless |

| 10.0 | 60 | 24 | 100 | 85 | 15 | Clear, colorless |

Table 2: Illustrative Thermal Stability of this compound (Solid State)

| Temperature (°C) | Time (days) | Initial Purity (%) | Final Purity (%) | Degradation (%) | Physical Appearance |

| 40 | 30 | 99.8 | 99.5 | 0.3 | White powder |

| 60 | 30 | 99.8 | 98.2 | 1.6 | White powder |

| 80 | 30 | 99.8 | 95.1 | 4.7 | Slight discoloration |

Table 3: Illustrative Photostability of this compound (in Solution)

| Light Source | Intensity | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) | Protective Packaging |

| UV (254 nm) | 1.2 million lux hours | 24 | 100 | 75 | 25 | None |

| UV (254 nm) | 1.2 million lux hours | 24 | 100 | 98 | 2 | Amber Vial |

| Visible | 200 watt hours/m² | 24 | 100 | 99 | 1 | None |

Potential Degradation Pathways

Based on the chemistry of related cytosine analogs, a likely degradation pathway for this compound under hydrolytic conditions is deamination.

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies also help in developing and validating stability-indicating analytical methods.[3]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions: [4]

-

Acid Hydrolysis:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Add an equal volume of 0.1 M HCl.

-

Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a stock solution of this compound as described above.

-

Add an equal volume of 0.1 M NaOH.

-

Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a stock solution of this compound.

-

Add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber.

-

Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period (e.g., up to 30 days).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability Testing:

-

Expose a solution of this compound (in a photostable container like a quartz cuvette) and a solid sample to a light source according to ICH Q1B guidelines.[5]

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to evaluate the contribution of thermal degradation.[5]

-

Analyze the samples at appropriate time intervals.

-

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[3]

Objective: To develop an analytical method capable of resolving the parent compound from all potential impurities and degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.